LDN-214117 is a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor kinase. [, , , ] This compound is classified as a small molecule kinase inhibitor and has emerged as a valuable tool in scientific research, particularly in oncology, due to its association with various cancers like diffuse intrinsic pontine glioma (DIPG) and lung adenocarcinoma. [, , , , ]
Synthesis Analysis
Several publications describe the synthesis of LDN-214117 and its analogues. [, , , ] A common approach involves a multistep synthesis starting from commercially available reagents. A key step in the synthesis is the formation of the central pyridine ring, typically achieved through a condensation reaction. Subsequent modifications introduce the various substituents on the pyridine ring and the phenylpiperazine moiety. Detailed synthetic procedures and characterization data can be found in the referenced publications.
Molecular Structure Analysis
LDN-214117 consists of a central pyridine ring substituted at positions 3, 5, and 6. [, ] The 3-position bears a phenylpiperazine group, the 5-position a 3,4,5-trimethoxyphenyl group, and the 6-position a methyl group. The molecule's structure has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
While specific chemical reaction analyses involving LDN-214117 are limited in the provided papers, its primary reaction involves binding to the ATP-binding site of ALK2, inhibiting its kinase activity. [] Further studies investigating potential metabolic pathways or reactions with other molecules are needed.
Mechanism of Action
LDN-214117 primarily functions by competitively binding to the ATP-binding site of ALK2, thereby inhibiting its kinase activity. [, , , ] ALK2 is involved in the BMP signaling pathway, which plays a crucial role in cell growth, differentiation, and survival. By inhibiting ALK2, LDN-214117 disrupts downstream signaling events, impacting processes like cellular proliferation, invasion, and tumor growth.
Applications
Diffuse Intrinsic Pontine Glioma (DIPG): Studies demonstrate LDN-214117’s efficacy in inhibiting the growth of DIPG cells harboring ACVR1 mutations, which encode ALK2, both in vitro and in vivo. [, ] This suggests LDN-214117's potential as a therapeutic agent for this aggressive pediatric brain cancer.
Lung Adenocarcinoma: Research indicates that LDN-214117 suppresses invasion and tumor growth in LKB1-inactivated lung cancer models by inhibiting BMP-6 signaling. [] This finding highlights LDN-214117's potential for treating this specific lung cancer subtype.
Enhancing Nanoparticle Delivery: One study revealed that LDN-214117 can increase the intercellular exchange and tumor delivery of nanoparticles by modulating the BMP-MAPK signaling pathway, ultimately improving antitumor efficacy. []
Related Compounds
LDN-193189
Compound Description: LDN-193189 is a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2), a serine/threonine kinase. It is orally bioavailable and exhibits penetration into the central nervous system (CNS) at potentially efficacious doses. In preclinical studies, LDN-193189 demonstrated significant reduction in tumor burden and extended survival in mice bearing orthotopic xenografts of H3F3A K27M, ACVR1 R206H mutant HSJD-DIPG-007 cells [].
Relevance: LDN-193189 is structurally related to LDN-214117 and belongs to the same chemical class of ALK2 inhibitors. Both compounds demonstrate efficacy in preclinical models of diffuse intrinsic pontine glioma (DIPG) harboring ACVR1 mutations. LDN-193189 is considered a potential therapeutic agent for DIPG [].
K02288
Compound Description: K02288 is a 2-aminopyridine-based ALK2 inhibitor. It serves as a starting point for developing novel ALK2 inhibitors with improved potency and selectivity [].
Relevance: K02288 is a structurally related compound to LDN-214117, as both belong to the 2-aminopyridine class of ALK2 inhibitors. The structure-activity relationship studies conducted on K02288 contributed to the development of LDN-214117, aiming for improved potency, selectivity, and pharmacokinetic properties [].
M4K2009
Compound Description: M4K2009 is an analog of LDN-214117, designed and synthesized as part of an open science approach to developing ALK2 inhibitors for DIPG treatment [, ]. It exhibits high selectivity for ALK2 but also shows moderate activity against the hERG potassium channel [].
Relevance: M4K2009 is structurally similar to LDN-214117 and shares the same target, ALK2. The development of M4K2009 aimed to improve upon LDN-214117's properties, specifically focusing on enhancing potency, selectivity, and brain penetration for DIPG treatment [, ].
M4K2149
Compound Description: M4K2149 is a benzamide analog of M4K2009 with comparable potency against ALK2. It was designed to address the off-target activity of M4K2009 against the hERG potassium channel, demonstrating reduced off-target affinity [].
Relevance: M4K2149 is structurally related to both LDN-214117 and M4K2009, belonging to the same chemical series of ALK2 inhibitors. It represents a further step in the development of optimized ALK2 inhibitors, aiming for improved selectivity profiles while maintaining or exceeding the potency of LDN-214117 [].
2-fluoro-6-methoxybenzamide derivatives (26a–c)
Compound Description: This series of compounds represents further modifications based on the M4K series. These derivatives exhibit high inhibitory activity against ALK2, excellent selectivity, and superior pharmacokinetic profiles compared to earlier compounds in the series [].
Relevance: These derivatives are structurally related to LDN-214117 and represent the culmination of structural optimization efforts based on earlier lead compounds like M4K2009 and M4K2149. They highlight the iterative nature of drug development, showcasing how modifications led to compounds with improved potency, selectivity, and pharmacokinetic properties compared to LDN-214117 [].
AZD8055
Compound Description: AZD8055 is a potent and selective inhibitor of PI3K/mTOR signaling. It demonstrated synergistic effects when combined with ALK2 inhibitors in preclinical models of ACVR1-mutant DIPG [].
Relevance: Although not structurally related to LDN-214117, AZD8055 is relevant due to its synergistic interaction with ALK2 inhibitors in the context of ACVR1-mutant DIPG. This finding highlights the potential for combination therapies involving ALK2 inhibitors like LDN-214117 to enhance treatment efficacy in this disease [].
Everolimus
Compound Description: Everolimus is an mTOR inhibitor and an ABC transporter inhibitor. In preclinical studies, the combination of everolimus and vandetanib (an RTK inhibitor) showed synergistic effects in both in vitro and in vivo models of ACVR1-mutant DIPG [].
Relevance: While not structurally related to LDN-214117, everolimus, like AZD8055, highlights the potential for combination therapies with ALK2 inhibitors in treating ACVR1-mutant DIPG. Its synergistic interaction with vandetanib, another kinase inhibitor, underscores the potential benefits of targeting multiple pathways in this disease, suggesting potential for combined treatment strategies with LDN-214117 [].
Trametinib
Compound Description: Trametinib is a selective MEK inhibitor. It showed synergistic effects when combined with ALK2 inhibitors in ACVR1-mutant DIPG cells, likely due to the frequent co-occurrence of PIK3CA/PIK3R1 alterations in these tumors [].
Relevance: Similar to AZD8055 and everolimus, trametinib, despite not being structurally related to LDN-214117, showcases the potential for combination therapies incorporating ALK2 inhibitors. Its synergistic activity with ALK2 inhibitors in the context of ACVR1-mutant DIPG, driven by specific genetic alterations, emphasizes the need to consider co-occurring mutations and pathway interactions when developing treatment strategies. This information could be relevant when exploring potential combination therapies with LDN-214117 [].
AZD1775
Compound Description: AZD1775 is a WEE1 inhibitor that targets the G2/M checkpoint in the cell cycle. Preclinical studies revealed a synergistic interaction between AZD1775 and ALK2 inhibitors in ACVR1-mutant cells [].
Relevance: While not structurally similar to LDN-214117, AZD1775, like the other inhibitors mentioned, underscores the potential of combination therapies with ALK2 inhibitors in treating ACVR1-mutant DIPG. Its synergistic interaction with ALK2 inhibitors further emphasizes the importance of exploring combination therapies to target multiple pathways and enhance treatment efficacy in this aggressive disease. This finding may have implications for potential combination strategies with LDN-214117 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sphaerosin, also known as (+/-)-sphaerosin or laxifloran, belongs to the class of organic compounds known as 3'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C3' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, sphaerosin is considered to be a flavonoid lipid molecule. Sphaerosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sphaerosin is primarily located in the membrane (predicted from logP). Outside of the human body, sphaerosin can be found in a number of food items such as hyacinth bean, yellow wax bean, common bean, and pulses. This makes sphaerosin a potential biomarker for the consumption of these food products.
Lazabemide is an inhibitor of monoamine oxidase B (MAO-B; Ki = 0.084 µM). It is selective for MAO-B over MAO-A (IC50s = 0.02 and 640 µM, respectively). Lazabemide inhibits rat liver MAO-B ex vivo with an ED50 value of 53 nmol/kg. It inhibits ischemia-reperfusion injury-induced hydroxyl radical formation in mouse cerebral ventricles when administered at a dose of 3 mg/kg. Laropiprant is a prostaglandin D2 receptor (DP1) antagonist with niacin-induced vasodilation inhibiting activity. Laropiprant binds to and inhibits the activity of DP1, a G-protein coupled receptor. Via competing with prostaglandin D2 (PG D2) for binding to DP1, this agent prevents PG D2-induced vasodilation and increased blood flow. As niacin induces the synthesis of PG D2, predominantly in the skin, administration of laropiprant may prevent niacin-induced vasodilation in the skin and facial flushing. Laropiprant is an indolyl carboxylic acid. Laropiprant is an ingredient in the EMA-withdrawn product Pelzont.
L-Azidohomoalanine HCl salt is an amino acid analog that provides a fast, sensitive, non-toxic and non-radioactive alternative to the traditional radioactive 35S-methionine for the detection of nascent protein. L-azidohomoalaine contains a small modification and its azido moiety can be fed to cultured cells and incorporated into proteins during active protein synthesis.
Lazertinib is under investigation in clinical trial NCT04487080 (A Study of Amivantamab and Lazertinib Combination Therapy Versus Osimertinib in Locally Advanced or Metastatic Non-small Cell Lung Cancer). Lazertinib is an orally available third-generation, selective inhibitor of certain forms of the epidermal growth factor receptor (EGFR) with activating mutations, including the resistance mutation T790M, exon 19 deletions (Del19), and the L858R mutation, with potential antineoplastic activity. Upon administration, lazertinib specifically and irreversibly binds to and inhibits selective EGFR mutants, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. Lazertinib may inhibit programmed cell death-1 ligand 1 (PD-L1) and inflammatory cytokines in specific cancer cells harboring certain EGFR mutations. Compared to some other EGFR inhibitors, lazertinib may have therapeutic benefits in tumors with T790M- or L858R-mediated drug resistance. In addition, lazertinib penetrates the blood-brain barrier (BBB). This agent shows minimal activity against wild-type EGFR (wtEGFR), and does not cause dose-limiting toxicities, which occur during the use of non-selective EGFR inhibitors and inhibit wtEGFR. EGFR, a receptor tyrosine kinase (RTK) mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
LB-100 is under investigation in clinical trial NCT03886662 (A Study of LB-100 in Patients With Low or Intermediate-1 Risk Myelodysplastic Syndromes (MDS)).